methyl 7-bromo-2H-chromene-3-carboxylate
Description
Significance of the Chromene Nucleus as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
The chromene nucleus, a heterocyclic system featuring a benzene (B151609) ring fused to a pyran ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. mdpi.com Its prevalence in a vast array of natural products, such as alkaloids, tocopherols, flavonoids, and anthocyanins, underscores its biological relevance. nih.govresearchgate.net This structural motif is recognized as a "privileged scaffold," a term coined to describe molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. acs.orgresearchgate.netnih.gov
The versatility of the chromene core has led to the development of numerous derivatives with a wide range of therapeutic applications. These include anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticoagulant properties. researchgate.netrjptonline.orgresearchgate.netorientjchem.org The rigid bicyclic nature of the chromene system provides a well-defined three-dimensional structure that can be readily functionalized, allowing for the fine-tuning of its biological activity. researchgate.net The ability to introduce various substituents at different positions of the chromene ring enables the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. nih.gov For instance, substitutions at the 7th position with electron-donating groups have been shown to enhance pharmacological activity. nih.gov
Overview of 2H-Chromene Derivatives in Contemporary Academic Research
Among the different isomers of chromene, 2H-chromenes have garnered significant attention in contemporary academic research. rsc.org These compounds serve as crucial intermediates in the synthesis of more complex molecules and are themselves endowed with interesting biological properties. rsc.orgnih.gov The development of novel synthetic methodologies to access functionalized 2H-chromenes remains an active area of investigation. rsc.orgorganic-chemistry.orgnih.gov
Researchers have explored various synthetic strategies, including metal-catalyzed reactions, organocatalyzed transformations, and multi-component reactions, to construct the 2H-chromene scaffold with diverse substitution patterns. nih.govuobaghdad.edu.iqmsu.edu These synthetic advancements have not only expanded the chemical space of accessible 2H-chromene derivatives but have also facilitated the discovery of new biological activities. nih.govnih.gov Current research often focuses on the synthesis of 2H-chromene hybrids, where the chromene nucleus is coupled with other pharmacologically active moieties to create multifunctional molecules with enhanced therapeutic potential. nih.gov
Specific Focus on Methyl 7-Bromo-2H-chromene-3-carboxylate within the Context of Functionalized Chromene Chemistry
Within the broad class of functionalized chromenes, this compound stands out as a particularly valuable building block. The presence of a bromine atom at the 7-position offers a strategic handle for further chemical modifications through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse libraries of compounds for biological screening.
The methyl carboxylate group at the 3-position provides another site for chemical manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. researchgate.net This versatility makes this compound a key intermediate in the synthesis of novel heterocyclic systems and potential drug candidates. The strategic placement of these two functional groups on the 2H-chromene scaffold provides a powerful platform for the development of new molecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-bromo-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUUWPEQBSXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676474 | |
| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-65-9 | |
| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 7 Bromo 2h Chromene 3 Carboxylate and Analogues
Classical and Established Synthesis Routes to 2H-Chromenes
Traditional methods for constructing the 2H-chromene scaffold have been the bedrock for synthetic chemists. These routes, including Knoevenagel condensations, various cyclization reactions, and multi-component strategies, have been refined over decades to provide reliable access to a wide array of chromene derivatives.
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org It is particularly effective for the synthesis of coumarin-3-carboxylates and, by extension, can be adapted for 2H-chromene-3-carboxylates. The reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as dimethyl or diethyl malonate, to a carbonyl group of a salicylaldehyde (B1680747) derivative, followed by a dehydration step. wikipedia.org A weak base, like piperidine (B6355638) or L-proline, is typically used as a catalyst to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.orgbiomedres.us
For the specific synthesis of methyl 7-bromo-2H-chromene-3-carboxylate, the logical starting materials would be 4-bromo-2-hydroxybenzaldehyde (B134324) and dimethyl malonate. The reaction proceeds via condensation and subsequent cyclization to yield the desired product. Research has demonstrated high yields for analogous reactions. For example, the L-proline mediated condensation of various salicylaldehydes with malonate esters provides the corresponding coumarin-3-carboxylic esters in good to excellent yields (54–94%). biomedres.us Similarly, the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with dimethyl malonate using lithium sulfate (B86663) as a catalyst under ultrasound activation resulted in a 97% yield of the corresponding coumarin (B35378). sapub.org
Table 1: Knoevenagel Condensation for Synthesis of Coumarin-3-Carboxylate Derivatives
| Salicylaldehyde Derivative | Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde | Dimethyl Malonate | L-proline | Methyl 2-oxo-2H-chromene-3-carboxylate | 92 | biomedres.us |
| Salicylaldehyde | Diethyl Malonate | L-proline | Ethyl 2-oxo-2H-chromene-3-carboxylate | 94 | biomedres.us |
| o-Vanillin | Dimethyl Malonate | Li₂SO₄, Ultrasound | Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 97 | sapub.org |
| o-Vanillin | Diethyl Malonate | Li₂SO₄, Ultrasound | Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 96 | sapub.org |
| 2,4-Dihydroxybenzaldehyde | Dimethyl Malonate | Piperidine, Methanol (B129727) | Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 90 | chemicalbook.com |
The formation of the pyran ring in 2H-chromenes is frequently achieved through various intramolecular cyclization strategies. rsc.org These reactions are pivotal in constructing the heterocyclic core from appropriately functionalized acyclic precursors.
One notable method is the electrophilic cyclization of substituted propargylic aryl ethers. This approach uses reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to induce cyclization, producing 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org The reaction tolerates a range of functional groups, making it a versatile tool for chromene synthesis. organic-chemistry.org
Another powerful strategy is the Rauhut–Currier reaction. An intramolecular version of this reaction, catalyzed by lithium aryl selenolates, has been shown to be effective for the synthesis of both 2H- and 4H-chromenes. nih.govacs.org The regioselectivity of the cyclization depends on the substituents. For instance, when an ethoxy group is present at a key position, the formation of 2H-chromenes is favored. nih.govacs.org This method highlights the utility of nucleophilic catalysts in complex ring-forming reactions. acs.org Organocatalytic cascade reactions, such as the tandem oxa-Michael-Henry reaction of a salicylaldehyde with a nitroalkene catalyzed by L-proline, can also yield 2H-chromenes with high enantioselectivity. organic-chemistry.org
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. frontiersin.org
The synthesis of 2-amino-4H-chromene derivatives is a classic example of an MCR, typically involving the one-pot condensation of an aromatic aldehyde, malononitrile, and a phenol (B47542) (like α- or β-naphthol or resorcinol). ajgreenchem.comkchem.org These reactions can be catalyzed by a variety of catalysts, including L-proline, which has been used to synthesize 2-amino-3-cyano-7-hydroxy-4H-chromenes in good yields. kchem.org While this route typically yields 4H-chromenes, modifications in the reaction partners and conditions can direct the synthesis towards 2H-chromene skeletons. The inherent ability of MCRs to rapidly generate molecular complexity makes them an attractive strategy for creating libraries of chromene derivatives for further investigation. nih.gov
Advanced and Sustainable Synthetic Approaches for Chromene Carboxylates
In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. This has led to the exploration of advanced catalytic systems and alternative energy sources for the synthesis of chromene carboxylates.
Modern catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. For chromene synthesis, several advanced catalytic systems have been successfully employed.
Magnetic Nanocatalysis : Catalysts based on magnetic nanoparticles have gained attention due to their high efficiency and ease of recovery using an external magnet. For example, ilmenite (B1198559) (FeTiO₃), a natural magnetic mineral, has been used as a catalyst for the microwave-assisted, solvent-free, three-component synthesis of 2-amino-4H-chromene derivatives. ajgreenchem.com This method boasts short reaction times, simple work-up, and excellent product yields, with the catalyst being recyclable for up to six cycles without a significant loss of activity. ajgreenchem.com
Photocatalysis : Visible-light photocatalysis represents a green and powerful tool for organic synthesis. It has been used to initiate oxidative cyclization of phenyl propiolates with sulfinic acids to furnish coumarin derivatives under metal-free conditions. mdpi.com This strategy leverages light as a clean energy source to drive complex chemical transformations.
Indium(III) Catalysis : Indium-based catalysts have also found application in chromene synthesis. A transition-metal-free coupling of various triorganoindium reagents with chromene acetals in the presence of BF₃·OEt₂ affords 2-substituted chromenes in good yields. organic-chemistry.org This method is notable for its efficiency, as the reactions proceed with only 50 mol % of the organometallic reagent. organic-chemistry.org
Table 2: Examples of Advanced Catalytic Syntheses of Chromenes
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Multi-component synthesis of 2-amino-4H-chromenes | Ilmenite (FeTiO₃) Nanoparticles | Microwave-assisted, solvent-free, magnetically recoverable catalyst | ajgreenchem.com |
| Coupling of chromene acetals | BF₃·OEt₂ with Triorganoindium reagents | Transition-metal-free, efficient C-C bond formation | organic-chemistry.org |
| Oxidative cyclization of phenyl propiolates | Visible-light photocatalyst | Metal-free, uses light as a clean energy source | mdpi.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions. nih.govsemanticscholar.org Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, increased product yields, and improved purity. vjs.ac.vnnih.gov
The synthesis of chromenes has greatly benefited from this technology. semanticscholar.org Numerous reports describe the microwave-assisted synthesis of various chromene derivatives, including those prepared via multi-component reactions. ajgreenchem.comnih.gov For instance, the condensation of amines with chromene-based aldehydes under microwave irradiation provides target compounds rapidly and in high yields. vjs.ac.vn A study on the synthesis of 9-Hydroxy-1H-Benzo[f]chromene derivatives found that optimizing microwave power and reaction time was crucial for maximizing yield, with the best results obtained at 400 W for 2 minutes. nih.gov This high-speed synthesis approach is particularly amenable to the rapid generation of compound libraries for biological screening. nih.gov
Compound Index
Metal-Free Reaction Conditions for 2H-Chromene Construction
The construction of the 2H-chromene ring without the use of transition metals is a significant goal in green chemistry, avoiding the cost, toxicity, and contamination issues associated with metal catalysts. A variety of metal-free strategies have been developed, primarily relying on organocatalysis or acid/base catalysis to facilitate the key ring-forming reactions.
Prominent among these methods are domino or cascade reactions that form multiple bonds in a single operation. Organocatalytic approaches often utilize simple amines, such as proline or its derivatives, to activate substrates. For example, an asymmetric tandem oxa-Michael-Henry reaction between a salicylaldehyde and a conjugated nitroalkene can be catalyzed by an l-proline-derived aminocatalyst to produce 3-nitro-2H-chromenes with high enantioselectivity. Another strategy involves the reaction of salicylaldehydes with allenic ketones or esters, catalyzed by a simple base like potassium carbonate, to yield functionalized 2H-chromenes.
Brønsted acids have also been employed to catalyze the formal [4+2] annulation of o-hydroxybenzyl alcohols with partners like alkynyl thioethers, providing a practical route to polysubstituted 2H-chromenes under mild conditions. libretexts.org Furthermore, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) represents a novel metal-free approach to convert O-allyl salicylaldehydes directly into the 2H-chromene architecture. researchgate.net
Table 1: Selected Metal-Free Methodologies for 2H-Chromene Synthesis
| Catalytic System | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| L-proline derivatives | Salicylaldehyde, Nitroalkene | Asymmetric oxa-Michael-Henry | High enantioselectivity, short reaction times. |
| Potassium Carbonate | Salicylaldehyde, Allenic Ketone/Ester | Cascade Reaction | Simple base catalyst, good yields. nih.gov |
| Brønsted Acid (e.g., TfOH) | o-Hydroxybenzyl alcohol, Alkynyl thioether | Formal [4+2] Annulation | Wide substrate scope, good functional group tolerance. libretexts.org |
| Hydrazine (B178648) catalyst | O-allyl salicylaldehyde | Ring-Closing Carbonyl-Olefin Metathesis | Direct conversion of aldehyde ethers to chromenes. researchgate.net |
| Simple Aniline | Naphthols, Cinnamaldehydes | Mannich-cyclization cascade | Efficient generation of ortho-quinone methide intermediates. nih.gov |
Water-Promoted and Green Solvent Methodologies
The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits in terms of cost, safety, and environmental impact. chemicalbook.comchemicalbook.com Its unique properties can also enhance reactivity and selectivity. For the synthesis of 2H-chromenes, several methodologies have been adapted to aqueous or solvent-free conditions.
One-pot syntheses in water have been developed, such as the lipase-catalyzed coupling of salicylaldehydes with β-ketothioamides to produce 2-arylimino-2H-chromenes. bhu.ac.in This biocatalytic approach is metal-free and operates under mild conditions. Similarly, the synthesis of 3-substituted coumarins, which can be precursors to 2H-chromenes, has been achieved efficiently by reacting salicylaldehydes with active methylene compounds in water. nih.gov
Solvent-free reactions represent another important green methodology. The Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization, can be carried out under solvent-free conditions using silica-immobilized L-proline as a recyclable catalyst to form 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. google.com This method is noted for being economical and easy to perform. google.com Another approach involves the use of ball milling, where a cascade oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes is catalyzed by potassium carbonate under solvent-free conditions, affording 3-nitro-2H-chromenes in short reaction times.
Table 2: Examples of Green Synthetic Methodologies for 2H-Chromene Derivatives
| Methodology | Catalyst / Promoter | Solvent | Reactants | Product Type |
|---|---|---|---|---|
| Biocatalysis | Lipase | Water | Salicylaldehyde, β-ketothioamide | 2-Arylimino-2H-chromene bhu.ac.in |
| Organocatalysis | Potassium 1,2,3,6-tetrahydrophthalimide | Water | Salicylaldehyde, Ethyl cyanoacetate | 3-Cyanocoumarin nih.gov |
| Solid-Support Catalysis | Silica-immobilized L-proline | Solvent-free (Oven/Microwave) | Salicylaldehyde, Ethyl trifluoroacetoacetate | 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate google.com |
| Mechanochemistry | Potassium Carbonate | Solvent-free (Ball Milling) | Salicylaldehyde, β-nitrostyrene | 3-Nitro-2H-chromene |
Specific Synthetic Strategies for Introducing the Bromo Substituent and Carboxylate Moiety
The synthesis of the target molecule, this compound, requires a multi-step pathway that strategically introduces the bromine atom at the C-7 position and the methyl carboxylate group at the C-3 position. This is typically achieved by first preparing a key intermediate, 5-bromosalicylaldehyde (B98134), and then constructing the heterocyclic ring.
Halogenation Procedures at the C-7 Position
The introduction of a bromine atom at the C-7 position of the 2H-chromene ring is most effectively accomplished by brominating a precursor, namely salicylaldehyde, at its C-5 position. The C-5 position of salicylaldehyde corresponds to the C-7 position of the final chromene product. The hydroxyl group of salicylaldehyde is a strongly activating, ortho-para directing group, making the C-5 position (para to the hydroxyl) susceptible to electrophilic aromatic substitution.
A common laboratory procedure involves the direct bromination of salicylaldehyde. For instance, a solution of liquid bromine in a solvent like carbon tetrachloride can be added dropwise to a cooled solution of salicylaldehyde to produce 5-bromosalicylaldehyde. acs.org Another effective method for brominating activated aromatic rings is the in-situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr). acs.org This method is often preferred as it avoids the handling of highly volatile and corrosive liquid bromine and allows for precise control over the amount of bromine generated. acs.org The starting 5-bromosalicylaldehyde is a key building block for the subsequent cyclization step.
Esterification and Transesterification Approaches for the C-3 Carboxylate
With 5-bromosalicylaldehyde in hand, the next step is the formation of the 2H-chromene ring with the required carboxylate at the C-3 position. A direct approach involves a Knoevenagel condensation of 5-bromosalicylaldehyde with dimethyl malonate, typically catalyzed by a base like piperidine. This reaction, however, generally leads to the formation of a coumarin derivative (a 2-oxo-2H-chromene). The synthesis of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid is a known procedure. bldpharm.comlibretexts.org
To obtain the desired methyl ester directly, the carboxylic acid must be esterified. A standard Fischer esterification, involving refluxing the 7-bromo-2-oxo-2H-chromene-3-carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), would yield the corresponding methyl ester. An alternative is to convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. bldpharm.com
Transesterification is another viable, though less direct, route. researchgate.net If, for example, ethyl 7-bromo-2H-chromene-3-carboxylate were synthesized (using diethyl malonate in the initial condensation), it could be converted to the methyl ester. This is achieved by reacting the ethyl ester with a large excess of methanol in the presence of either an acid or base catalyst. researchgate.net Under basic conditions, sodium methoxide (B1231860) in methanol would readily displace the ethoxide, driven by the high concentration of methanol. libretexts.org
Analytical and Spectroscopic Characterization Methodologies in 2H-Chromene Synthesis
The structural elucidation of the target molecule and related intermediates relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). google.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the non-aromatic protons of the dihydropyran ring: a singlet or AB quartet for the C2 methylene protons (CH₂) and two vinylic protons at C3 and C4. The aromatic region would show signals corresponding to the three protons on the substituted benzene (B151609) ring, with splitting patterns dictated by their positions relative to the bromine atom and the fused ring. The methyl ester would appear as a sharp singlet at approximately 3.8-3.9 ppm. The ¹³C NMR spectrum would complement this, showing distinct signals for the ester carbonyl carbon, the sp² carbons of the double bond and aromatic ring, the sp³ carbon at C2, and the methyl ester carbon. google.com
Infrared (IR) spectroscopy is used to identify key functional groups. libretexts.org The spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1700-1725 cm⁻¹ would indicate the C=O stretch of the α,β-unsaturated ester. libretexts.org Absorptions in the 1600-1450 cm⁻¹ range would correspond to C=C stretching vibrations from both the aromatic ring and the C3-C4 double bond. The C-O stretching vibrations of the ester and the cyclic ether would appear in the fingerprint region, typically between 1300-1000 cm⁻¹. nih.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For the target compound, the mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. Crucially, due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak would be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. bldpharm.com Common fragmentation pathways for 2H-chromenes involve cleavage at the C2 position, while esters often fragment via loss of the alkoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | C2-H₂ | Singlet or AB quartet (~4.8-5.2 ppm) |
| C4-H | Vinylic singlet or doublet (~7.5-7.8 ppm) | |
| Aromatic-H | Multiplets/doublets in the aromatic region (~7.0-7.6 ppm) | |
| OCH₃ | Sharp singlet (~3.8-3.9 ppm) | |
| ¹³C NMR | C=O (Ester) | ~164-168 ppm |
| C2 | ~65-70 ppm | |
| C3, C4, Aromatic C | ~110-155 ppm | |
| OCH₃ | ~52-55 ppm | |
| IR (cm⁻¹) | C=O Stretch (Ester) | 1700 - 1725 (strong) |
| C=C Stretch (Alkene/Aromatic) | 1600 - 1450 (variable) | |
| C-O Stretch (Ether/Ester) | 1300 - 1000 (strong) | |
| Mass Spec. | Molecular Ion | M⁺ and M+2 peaks in ~1:1 ratio |
| Fragmentation | Loss of ·OCH₃ (M-31), Loss of ·COOCH₃ (M-59) |
Reactivity and Chemical Transformations of Methyl 7 Bromo 2h Chromene 3 Carboxylate
Reactions Involving the Bromo Substituent at Position 7
The bromine atom at the C-7 position serves as a versatile handle for introducing molecular complexity, primarily through metal-catalyzed reactions and the formation of organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo substituent at position 7 of the chromene core is well-suited for such transformations. rsc.org
The Suzuki-Miyaura coupling is a widely used method to form carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has been successfully applied to bromo-substituted coumarin (B35378) and chromene systems to introduce new aryl and heteroaryl groups. nih.govresearchgate.net For instance, the coupling of arylboronic acids with bromo-coumarins proceeds efficiently using catalysts like Pd(dppf)Cl₂ with a base such as K₂CO₃. nih.gov The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is a principal method for synthesizing alkynyl-substituted aromatic and heterocyclic compounds. nih.gov The Sonogashira coupling of bromo-coumarins with various terminal alkynes has been demonstrated to proceed under microwave irradiation, which can lead to shorter reaction times and higher yields compared to conventional heating. researchgate.net This method allows for the introduction of diverse alkynyl moieties onto the chromene scaffold. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura nih.gov | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 7-Aryl-2H-chromene |
| Sonogashira researchgate.net | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 7-Alkynyl-2H-chromene |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In methyl 7-bromo-2H-chromene-3-carboxylate, the ester group at position 3 is electron-withdrawing. Its influence extends through the conjugated system to activate the C-7 position (para to the ring oxygen and meta to the ester-bearing carbon), making the bromo substituent susceptible to displacement by strong nucleophiles under specific conditions. While less common than cross-coupling, reactions with potent nucleophiles like alkoxides or thiolates could potentially replace the bromo group, particularly at elevated temperatures.
The bromo group at C-7 can be converted into an organometallic species, which can then react with various electrophiles. A common method is metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction would generate a 7-lithio-2H-chromene intermediate. This highly reactive species can then be trapped by a wide range of electrophiles. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding 7-carboxylic acid. Other electrophiles such as aldehydes, ketones, or alkyl halides could be used to introduce a variety of functional groups at the C-7 position. This two-step sequence provides a powerful alternative to cross-coupling for functionalizing the aromatic ring.
Transformations of the 3-Carboxylate Ester Group
The methyl ester at the C-3 position is a key functional group that can be readily converted into other functionalities, most notably a carboxylic acid or various amides.
The methyl ester of this compound can be hydrolyzed to form 7-bromo-2H-chromene-3-carboxylic acid. bldpharm.com This transformation is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, is also a viable method. ambeed.com The resulting carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation.
Table 2: General Conditions for Ester Hydrolysis
| Reaction Type | Reagents | Conditions | Product |
|---|
The methyl ester can be converted into a wide array of amides through aminolysis, which involves heating the ester with a primary or secondary amine. This reaction often requires high temperatures or can be catalyzed by the formation of a more reactive acyl intermediate.
A more common and efficient route to amides proceeds via the carboxylic acid obtained from hydrolysis. The carboxylic acid can be activated with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with a primary or secondary amine. youtube.com This method is highly versatile and allows for the synthesis of a diverse library of amide derivatives under mild conditions. nih.govorganic-chemistry.org This approach avoids the potentially harsh conditions of direct aminolysis from the ester.
Reactivity of the 2H-Chromene Ring System
The electron-rich nature of the benzene (B151609) part of the chromene ring makes it susceptible to electrophilic aromatic substitution. The bromine atom at the 7-position is a deactivating, ortho-, para-directing group. However, the ether oxygen atom is an activating, ortho-, para-directing group. The positions ortho and para to the oxygen (C6, C8, and the carbon bearing the bromine) are activated. Therefore, further electrophilic substitution would likely occur at the C6 or C8 positions, influenced by steric hindrance and the electronic effects of the existing substituents.
The pyran ring of the 2H-chromene system contains an endocyclic double bond, which can undergo electrophilic addition reactions. For instance, the addition of halogens or other electrophiles across this double bond can lead to the formation of di-functionalized chromane (B1220400) derivatives.
Nucleophilic attack can occur at several positions. The C2 and C4 positions of the pyran ring are susceptible to nucleophilic attack, which can sometimes be followed by ring-opening. The presence of the electron-withdrawing methyl carboxylate group at the C3 position enhances the electrophilicity of the C2 and C4 positions. The carbon atom of the carbonyl group in the methyl ester is also a prime target for nucleophiles.
Furthermore, the bromine atom on the aromatic ring can be substituted by various nucleophiles through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govrsc.orgdivyarasayan.orgrsc.org These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.
The 2H-chromene ring can undergo ring-opening reactions under various conditions. For instance, the reaction of related 2H-chromene-3-carboxylates with strong nucleophiles like hydrazine (B178648) has been shown to proceed via nucleophilic attack at the C2 position, leading to the opening of the pyran ring. nih.gov This reactivity highlights the susceptibility of the heterocyclic ring to cleavage under specific reaction conditions.
Utilization of this compound in Fused Heterocyclic Synthesis
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The combination of the reactive sites on the chromene nucleus and the functional handles allows for a variety of cyclization strategies.
The general strategy for constructing fused heterocyclic systems often involves the reaction of a bifunctional chromene precursor with a suitable binucleophile or dielectrophile. In the case of this compound, the ester group can be converted into other functional groups, such as a hydrazide or an amide, which can then participate in cyclization reactions.
For example, the synthesis of chromeno[2,3-d]pyrimidines can be envisioned starting from the target compound. researchgate.netjapsonline.comosi.lvsemanticscholar.org A common route involves the conversion of the methyl ester to an amino or amido functionality, which can then be cyclized with a one-carbon synthon like formic acid or a derivative thereof. The bromine atom at the 7-position can be retained or utilized in further transformations.
Similarly, the synthesis of pyrazolo[3,4-b]chromenes could be achieved. nih.govnih.govnih.gov This would typically involve the reaction of a 1,3-dicarbonyl equivalent derived from the chromene with a hydrazine derivative. The methyl carboxylate group could be hydrolyzed and converted into a suitable functionality to facilitate this transformation. The presence of the bromine atom offers a handle for further diversification of the resulting fused heterocyclic system through cross-coupling reactions.
The following table outlines potential synthetic pathways for fused heterocycles starting from derivatives of this compound, based on established methodologies for related chromene systems.
| Fused Heterocycle | Potential Precursor from Target Compound | Typical Reagents for Cyclization |
| Chromeno[2,3-d]pyrimidine | 7-Bromo-2H-chromene-3-carboxamide | Formic acid, Triethyl orthoformate |
| Pyrazolo[3,4-b]chromene | 7-Bromo-3-(1,3-dicarbonyl)-2H-chromene | Hydrazine hydrate, Phenylhydrazine |
| Chromeno[2,3-c]pyrazole | 7-Bromo-2-hydrazinyl-2H-chromene-3-carboxylate | Diketones, β-Ketoesters |
Biological Activities and Mechanistic Investigations Pre Clinical/in Vitro of Chromene Carboxylates
General Biological Relevance of the Chromene Scaffold
The chromene (or benzopyran) scaffold is a privileged structural motif found in a vast array of natural products, including alkaloids, flavonoids, and tocopherols. researchgate.net This core structure is recognized for its significant and varied pharmacological properties, making it a focal point in medicinal chemistry and drug discovery. researchgate.net Derivatives of the benzopyran moiety can interact with numerous cellular targets, leading to a wide spectrum of biological activities. researchgate.net
Compounds built upon the chromene framework have demonstrated a remarkable range of effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticoagulant activities. researchgate.netresearchgate.net Their utility also extends to potential treatments for conditions like HIV, tuberculosis, and neurodegenerative diseases. researchgate.netnih.gov The inherent lipophilicity of the benzopyran structure is a key characteristic, as it often facilitates the passage of these compounds across cellular membranes, enhancing their bioavailability and potential therapeutic efficacy. researchgate.net The versatility of the chromene ring allows for structural modifications and the introduction of various functional groups, which can significantly influence and enhance their biological actions, spurring the development of novel therapeutic agents. researchgate.net
Anticancer Activity Research
The chromene scaffold is a key component in many compounds investigated for their potential as cancer chemotherapeutics. researchgate.netresearchgate.net
Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of chromene derivatives against a wide range of human cancer cell lines. The introduction of halogen atoms, such as bromine, into the chromene structure has been a key strategy in developing highly active compounds.
For instance, 8/9-bromo substituted 1H-benzo[f]chromenes have been shown to induce apoptosis and cell cycle arrest in human cancer cells. mdpi.com A series of benzochromene derivatives exhibited significant cytotoxic activity against seven human cancer cell lines, with IC50 values in the micromolar range (4.6-21.5 μM). researchgate.net Specifically, 3-Acetyl-6-bromo-2H-chromen-2-one has served as a starting material for new compounds tested against the liver carcinoma cell line (HEPG2-1). capes.gov.br Among these, certain pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole (B1197879) derivatives showed promising IC50 values of 2.70 µM, 3.50 µM, and 4.90 µM, respectively. capes.gov.br
Similarly, the synthesis of new halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, including bromo-substituted compounds, yielded molecules that were toxic to the MCF-7 breast cancer cell line. nih.gov Another study found that 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes represent a novel series of anticancer agents. nih.gov Furthermore, indole-tethered chromene derivatives have shown good cytotoxic properties against lung (A549), prostate (PC-3), and breast (MCF-7) carcinoma cell lines, with some derivatives displaying IC50 values between 7.9 and 9.1 µM. nih.gov
Table 1: In Vitro Cytotoxicity of Various Chromene Derivatives
Compound Class/Derivative Cancer Cell Line Activity (IC50) Reference Benzochromene derivatives Various human cancer cells 4.6 - 21.5 µM researchgate.net Pyrazolo[1,5-a]pyrimidine derivative (from 3-Acetyl-6-bromo-2H-chromen-2-one) HEPG2-1 (Liver) 2.70 µM Thiazole derivative (from 3-Acetyl-6-bromo-2H-chromen-2-one) HEPG2-1 (Liver) 3.50 µM 1,3,4-Thiadiazole derivative (from 3-Acetyl-6-bromo-2H-chromen-2-one) HEPG2-1 (Liver) 4.90 µM Indole-tethered chromene derivatives (4c, 4d) A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) 7.9 - 9.1 µM nih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. nih.gov Some chromene derivatives have shown potential in overcoming these resistance mechanisms. One of the key players in MDR is the P-glycoprotein (P-gp), an efflux pump that expels chemotherapy drugs from cancer cells.
Research into 9-hydroxy-1H-benzo[f]chromene derivatives revealed that certain compounds effectively inhibited P-gp and its efflux function in the adriamycin-resistant breast cancer cell line (MCF-7/ADR). mdpi.com Specifically, compounds with halogenated substituents demonstrated good potency against P-gp-mediated MDR. mdpi.com Another study focused on 9-methoxy-1H-benzo[f]chromene derivatives and compared their performance to molecules with a bromine atom at the 9-position, highlighting the importance of this substitution in designing agents to combat resistant cancer cells. nih.gov The development of bromodomain inhibitors, such as bromosporine, represents another strategy that has shown efficacy in melanoma models that are resistant to standard targeted therapies. nih.gov
Chromene derivatives exert their anticancer effects by modulating various critical cellular signaling pathways.
NF-κB Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immune responses, and cell survival, and its constitutive activation is linked to many cancers. nih.govnih.gov A variety of natural and synthetic compounds, including those with a chromene structure, have been identified as NF-κB inhibitors. nih.govmdpi.com They can disrupt the NF-κB signaling pathway at multiple points, such as by inhibiting the degradation of its inhibitor, IκBα, or by blocking the nuclear translocation of the active NF-κB subunits. nih.govmdpi.com Synthetic derivatives of coumaperine, a natural compound, have been shown to inhibit NF-κB activation. researchgate.net
Thioredoxin Reductase Inhibition: The thioredoxin (Trx) system is essential for maintaining cellular redox balance, and its components, particularly thioredoxin reductase (TrxR), are often overexpressed in cancer cells, contributing to tumor growth and drug resistance. mdpi.com TrxR has become an attractive target for anticancer drug development. mdpi.com A study on 3-nitro-2H-chromenes found that these compounds exhibited good inhibitory activity against both TrxR and the proliferation of A549 lung cancer cells. nih.gov The structure-activity analysis revealed that bromo-substitutions at the 6- and 8-positions of the 3-nitrochromene scaffold significantly enhanced this inhibitory activity. nih.gov Another antimicrobial agent, 2-bromo-2-nitro-1,3-propanediol, was also found to inhibit TrxR, leading to oxidative stress and cell death in cancer cells. nih.gov
Antimicrobial and Antiviral Activity Studies
The chromene scaffold is present in many compounds with significant antimicrobial and antiviral properties.
Halogenated chromene and coumarin (B35378) derivatives have been a particular focus of this research. A study on substituted halogenated coumarins found that compounds like 3-(2-bromoacetyl)-2H-chromen-2-one and 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. academicjournals.org Another study reported that tri-halogenated 3-nitro-2H-chromenes displayed potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as the most effective agent in this series against these resistant bacteria, with MIC values of 1–4 μg/mL. nih.gov
In the realm of antiviral research, chromene derivatives have shown promise against a variety of DNA and RNA viruses. researchgate.netnih.gov For example, newly synthesized bis(4H-chromene-3-carbonitrile) derivatives demonstrated promising anti-influenza activity against the H5N1 virus. research-nexus.net An efficient synthesis of an antiviral and antioxidative chromene was achieved starting from protected 2-bromo-6-methylhydroquinone, indicating the utility of bromo-substituted precursors in creating virologically active molecules. researchgate.netjst.go.jp Chromene-containing flavonoids have also been investigated for their potential against the Dengue virus by targeting its structural and non-structural proteins. nih.gov
Anti-inflammatory Research of Chromene Derivatives
Chromene derivatives have been widely investigated for their anti-inflammatory properties. researchgate.netresearchgate.net These compounds can modulate inflammatory pathways and reduce the production of key inflammatory mediators.
Several studies have shown that chromene derivatives can inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.netnih.gov For instance, a series of novel 2-phenyl-4H-chromen-4-one compounds were synthesized, and many were found to reduce lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells. nih.gov One particularly potent derivative was also found to downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathway. nih.gov Another novel chromone (B188151) derivative, DCO-6, was shown to reduce the production of NO, IL-1β, and IL-6 by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov
The NF-κB pathway, which is central to the inflammatory response, is a common target for chromene derivatives. nih.gov By inhibiting NF-κB, these compounds can suppress the expression of numerous pro-inflammatory genes, highlighting their therapeutic potential for inflammatory diseases. nih.gov
Enzyme Inhibition Studies
The chromene scaffold is a key feature in a variety of molecules that have been investigated for their inhibitory effects on several key enzymes implicated in disease. These studies provide a foundation for understanding the therapeutic potential of this class of compounds.
Chromene derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. nih.govnih.gov These isoforms are crucial for the survival and proliferation of hypoxic tumors, making them significant targets in oncology. nih.gov
Research into 2H-chromene and 7H-furo-chromene derivatives has shown that these scaffolds can be modified to achieve selective inhibition of hCA IX and XII, with no activity against the off-target cytosolic isoforms hCA I and II. nih.gov A study highlighted that the substitution pattern on the chromene ring is critical for inhibitory potency, while selectivity against the tumor-associated isoforms is a conserved feature of the scaffold. nih.gov For instance, the 2H-chromene derivative EMAC10163b, which features a 4′-methoxyphenyl-7-oxoethoxy group at position 7, demonstrated significant inhibition of both hCA IX and hCA XII with low micromolar potency. nih.gov In contrast, introducing various phenyl moieties at position 6 of 7H-furo-chromene derivatives led to a complete loss of activity against hCA IX but maintained selective inhibition of hCA XII. nih.gov
These findings underscore the potential of the 2H-chromene scaffold for developing highly selective inhibitors targeting tumor-related CA isoforms. nih.gov
Table 1: Inhibitory Activity (Ki) of Selected 2H-Chromene Derivatives Against hCA IX and XII
| Compound ID | Substitution at Position 7 | hCA IX Ki (µM) | hCA XII Ki (µM) |
|---|---|---|---|
| EMAC10163b | 4'-methoxyphenyl-7-oxoethoxy | 0.53 | 0.47 |
| EMAC10163k | 3'-methoxyphenyl-2-oxoethoxy | >100 | 4.86 |
Data sourced from a study on 2H-chromene and 7H-furo-chromene derivatives. nih.gov
Chromene and coumarin derivatives have been extensively studied as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov AChE inhibitors are a primary treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine. nih.gov MAO inhibitors are used in the treatment of Parkinson's disease and depression by preventing the breakdown of monoamine neurotransmitters. scielo.brnih.gov
Studies on 2H-chromene-3-carboxamide derivatives have identified compounds with potent and selective inhibition of MAO-B. scielo.brnih.gov For example, one derivative showed significant MAO-B inhibitory activity with an IC₅₀ value of 0.93 µM and a high selectivity of over 64-fold compared to the MAO-A isoform. scielo.brnih.gov Similarly, chromone-3-carboxylic acid was found to be a potent and selective inhibitor of human MAO-B (hMAO-B). mdpi.com
In the context of cholinesterase inhibition, various coumarin-3-carboxamide hybrids have been synthesized and evaluated. nih.gov Some of these compounds displayed potent AChE inhibitory activity, with one derivative being 1.78 times more active than the reference drug rivastigmine. nih.gov Both simple and complex coumarins have shown anti-AChE activity. nih.gov
Table 2: MAO and AChE Inhibitory Activity of Representative Chromene/Coumarin Derivatives
| Compound Class | Target Enzyme | IC50 / Activity | Selectivity |
|---|---|---|---|
| 2H-Chromene-3-carboxamide | MAO-B | 0.93 µM | 64.5-fold vs MAO-A |
| Chromone-3-carboxylic acid | MAO-B | 0.048 µM | High vs MAO-A |
| Coumarin-3-carboxamide hybrid (5g) | AChE | 1.78x more active than rivastigmine | - |
| Coumarin-3-carboxamide hybrid (5d) | BuChE | Approx. same as rivastigmine | - |
Data compiled from studies on MAO and AChE inhibitors. scielo.brmdpi.comnih.gov
Glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) is a crucial enzyme in the glycolytic pathway, responsible for generating ATP. scielo.br In organisms like Trypanosoma cruzi, the parasite that causes Chagas disease, glycolysis is the primary source of energy, making gGAPDH a promising drug target. scielo.brnih.govrsc.org Inhibition of this enzyme could disrupt the parasite's energy supply and prevent infection. scielo.br
A library of coumarin derivatives was prepared and evaluated for their ability to inhibit gGAPDH from Trypanosoma cruzi. scielo.br This investigation highlights the potential of the coumarin scaffold in designing inhibitors for parasitic enzymes. The study involved the synthesis of various coumarin-3-carboxylates, including a bromo-substituted analogue, to explore their effects on the enzyme's activity. scielo.br While many attempts to find specific inhibitors for parasitic GAPDH have been challenging due to the highly conserved nature of the enzyme's active site, the exploration of novel scaffolds like coumarins represents a viable strategy. nih.gov
Structure-Activity Relationship (SAR) Studies of Methyl 7-Bromo-2H-chromene-3-carboxylate Analogues
The biological efficacy of chromene-based compounds is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies help to elucidate how different functional groups at specific positions on the chromene ring influence interactions with biological targets.
The presence and position of a halogen substituent, such as bromine, on the chromene ring can significantly modulate biological activity. A bromo group at position 7, or adjacent positions, has been shown to be advantageous in several contexts. For example, studies on 7-substituted coumarin derivatives have indicated that structural modifications at this position can determine the compound's selectivity, directing its effects towards either neuronal enzyme inhibition or antimycobacterial activity. nih.gov
In the development of carbonic anhydrase inhibitors, the substitution pattern on the chromene scaffold was found to directly influence potency. nih.gov While not bromine, the introduction of a 4′-methoxyphenyl-7-oxoethoxy moiety at position 7 of a 2H-chromene resulted in a potent inhibitor of hCA IX and XII. nih.gov Furthermore, the synthesis of 8-amino-3-bromo-7-hydroxy-4-methyl coumarin highlights the chemical tractability of this position for creating diverse analogues for pharmacological testing. mdpi.com Although SAR studies often show that electron-withdrawing groups like halogens can enhance activity, the precise effect is target-dependent. mdpi.com For instance, a 6-bromo substituent has been noted to have positive effects on the cytotoxic activity of certain chromenes. nih.gov
The 3-carboxylate group is a critical functional moiety that plays a pivotal role in the biological activity of chromenes and coumarins. Its presence and form (acid, ester, or amide) can dictate the molecule's interaction with enzymatic targets.
Studies have shown that the free carboxylic acid at the C3 position is essential for certain biological activities. semanticscholar.org However, converting the 3-carboxylic acid to a 3-carboxamide is a common strategy to generate novel derivatives with potentially different or enhanced biological profiles. semanticscholar.orgresearchgate.net The synthesis of chromone-3-carboxamides from their corresponding carboxylic acids has led to compounds evaluated for anti-inflammatory, anti-trypanosomal, and cytotoxic properties. semanticscholar.orgresearchgate.net
Modification of the 3-carboxylate to different esters (e.g., methyl, ethyl, isopropyl) has also been explored. The synthesis of various coumarin-3-carboxylate esters has been reported, with subsequent evaluation revealing activities such as anti-inflammatory effects. sapub.org For example, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate was synthesized to incorporate a coumarin moiety into a polymer, demonstrating the versatility of the 3-carboxylate position for further functionalization. nih.gov The transformation of the 3-carboxylate into a 3-cyano group has also been investigated, leading to derivatives with notable antibacterial and antifungal activities. nih.gov These modifications highlight that the 3-position is a key site for altering the pharmacological profile of the chromene scaffold.
Impact of Stereochemistry on Activity
The field of medicinal chemistry extensively recognizes the critical role of stereochemistry in the biological activity of therapeutic agents. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors, leading to differences in efficacy, potency, and even the nature of the biological response between stereoisomers. However, a review of the currently available scientific literature indicates a notable gap in the investigation of the stereochemical impact on the biological activities of this compound and its close analogues.
While numerous studies have explored the synthesis and biological properties of various chromene derivatives, these investigations have predominantly focused on achiral or racemic mixtures. The synthesis of chromone-3-carboxamides and their evaluation for anti-inflammatory and cytotoxic properties, for instance, has been reported without delving into the stereochemical aspects of the chromene core. Similarly, research on the antimicrobial activities of 3-cyano-4H-chromene derivatives has not involved the separation and differential biological testing of stereoisomers.
The absence of studies on the stereoselective synthesis or chiral resolution of this compound means that there is currently no data available to construct a detailed analysis or data table comparing the biological activities of its potential enantiomers or diastereomers. The chromene structure can possess a chiral center, particularly at the C2 position of the 2H-chromene ring, which would give rise to stereoisomers. The differential biological effects of these isomers remain an uninvestigated area.
Future research endeavors are warranted to synthesize enantiomerically pure forms of this compound and to evaluate their specific interactions with biological targets. Such studies would be invaluable in elucidating the structure-activity relationships of this class of compounds and could pave the way for the development of more potent and selective therapeutic agents. Without such dedicated research, any discussion on the impact of stereochemistry on the biological activity of this specific compound would be purely speculative.
Methyl 7 Bromo 2h Chromene 3 Carboxylate As a Synthetic Building Block
Precursor for the Synthesis of Advanced Heterocyclic Architectures
The structure of methyl 7-bromo-2H-chromene-3-carboxylate is primed for the construction of more complex molecular frameworks. Its utility stems from two primary reactive sites: the bromine atom attached to the aromatic ring and the α,β-unsaturated ester moiety.
The carbon-bromine bond at the C-7 position is a classical handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, effectively merging the chromene core with other molecular fragments. Key potential transformations include:
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to introduce new aromatic systems at the 7-position.
Heck and Sonogashira Couplings: Formation of C-C bonds by coupling with alkenes or terminal alkynes, respectively, to extend the conjugated system.
Buchwald-Hartwig Amination: Creation of C-N bonds by coupling with a wide range of primary or secondary amines.
These coupling strategies enable the synthesis of elaborate biaryl compounds, acetylenic derivatives, and arylamines, which are themselves precursors to more complex fused heterocyclic systems.
Furthermore, the α,β-unsaturated ester system is susceptible to a variety of transformations. Nucleophilic conjugate addition (Michael addition) can be employed to introduce substituents at the C-4 position. The diene character of the chromene ring also presents opportunities for cycloaddition reactions, potentially leading to novel polycyclic architectures. While specific examples starting from this compound are not detailed in peer-reviewed literature, the reactivity of the closely related 3-(bromoacetyl)coumarins in constructing fused five-membered heterocyclic rings like oxazoles, imidazoles, and thiazoles has been extensively reviewed. chemicalbook.comguidechem.com For instance, the reaction of a bromoacetylcoumarin with thioacetamide (B46855) is a known route to thiazolyl-2H-chromen-2-ones. guidechem.com This highlights the general potential of the chromene scaffold in building diverse heterocyclic structures.
Role in Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. This compound is an excellent scaffold for such approaches due to its possession of two orthogonally reactive functional groups.
The term "orthogonal" implies that each functional group can be reacted selectively without affecting the other, allowing for a stepwise and controlled diversification of the molecule.
First Dimension of Diversity: The C-7 bromo group can be subjected to a parallel array of cross-coupling reactions, each with a different coupling partner (e.g., a library of boronic acids).
Second Dimension of Diversity: The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of different amines or alcohols to generate a diverse set of amides or esters, respectively.
By combining these two reaction pathways, a large two-dimensional matrix of compounds can be synthesized from a single starting material. For example, reacting the starting chromene with 10 different boronic acids and then coupling each of the 10 products with 10 different amines would generate a library of 100 unique compounds, all sharing the core chromene structure but with diverse substituents at the C-7 and C-3 positions. This strategy is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).
Potential Applications in Non-Biological Fields (e.g., Materials Science, Pigments, Agrochemicals if research-focused)
While biological applications of chromene and coumarin (B35378) derivatives are widely explored, their unique chemical and photophysical properties also make them attractive for non-biological applications.
Materials Science: The chromene nucleus is a well-known fluorophore. The extensive π-conjugated system can absorb and emit light, a property that is fundamental to the development of organic optical materials. The presence of the bromo group in this compound is particularly advantageous, as it provides a site for modification via cross-coupling reactions. By attaching different aromatic or electron-donating/withdrawing groups at this position, the photophysical properties (such as absorption/emission wavelength and quantum yield) can be fine-tuned. This makes the molecule and its derivatives potential candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. General coumarin derivatives are noted for their applications as dyes in laser technology and as fluorescent indicators.
Pigments: The same properties that lend themselves to materials science are relevant for the creation of novel pigments and dyes. Extending the conjugation of the chromene system often leads to a bathochromic shift (a shift to longer wavelengths), which can move the absorption from the UV into the visible spectrum, resulting in a colored compound.
Agrochemicals: Coumarin-based structures have found use in the agrochemical industry. Their roles can range from plant growth regulators to pesticides. The potential for creating large, diverse libraries from the this compound scaffold makes it a viable starting point for screening programs aimed at discovering new agrochemicals with novel modes of action.
Although specific research into these applications for this compound itself is not prominent, its structural motifs are well-established in these fields, marking it as a compound of interest for future investigation.
Future Research Directions and Outlook
Development of Novel and Highly Efficient Synthetic Methodologies for Bromochromene Carboxylates
While general methods for the synthesis of 2H-chromene-3-carboxylates exist, the development of highly efficient and specific methodologies for their brominated analogues is a crucial first step. A plausible synthetic route to the parent acid, 7-bromo-2H-chromene-3-carboxylic acid, involves the reaction of 4-bromo-2-hydroxy-benzaldehyde with acrylonitrile, followed by hydrolysis of the resulting nitrile. Subsequent esterification would yield the target methyl ester.
Future research should focus on optimizing this pathway and exploring alternative, more convergent strategies. This could include:
One-pot multicomponent reactions: Investigating the feasibility of a one-pot reaction involving a substituted salicylaldehyde (B1680747), an appropriate three-carbon synthon, and a brominating agent could significantly improve efficiency.
Transition-metal catalyzed C-H functionalization: Exploring late-stage C-H activation and bromination of a pre-formed 2H-chromene-3-carboxylate scaffold could offer a more direct and versatile route.
Flow chemistry approaches: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates.
The development of robust and scalable synthetic routes is paramount for enabling extensive biological evaluation and further derivatization studies.
Advanced SAR Elucidation and Lead Optimization for Specific Biological Targets
A systematic exploration of the Structure-Activity Relationships (SAR) of the 7-bromo-2H-chromene-3-carboxylate scaffold is essential for identifying lead compounds with enhanced potency and selectivity for specific biological targets. Studies on related chromene derivatives have demonstrated that the nature and position of substituents on the chromene ring significantly influence their biological activity.
Future SAR studies should systematically investigate the following:
Modification of the C3-substituent: The methyl ester at the C3 position is a key site for modification. Conversion to other esters, amides, or other functional groups could modulate the compound's pharmacokinetic and pharmacodynamic properties.
Substitution at other positions: Exploring the introduction of various functional groups (e.g., hydroxyl, methoxy, nitro, or other alkyl groups) at available positions on the aromatic ring could reveal key interactions with biological targets.
Stereochemistry: For derivatives with chiral centers, the separation and biological evaluation of individual enantiomers will be critical, as stereochemistry often plays a pivotal role in biological activity.
A comprehensive library of analogues should be synthesized and screened against a panel of relevant biological targets to build a detailed SAR model.
Exploration of New Biological Activities and Underlying Mechanistic Pathways
The broad biological potential of the chromene class suggests that methyl 7-bromo-2H-chromene-3-carboxylate and its derivatives could exhibit a range of valuable therapeutic activities. While specific biological data for this compound is limited, related chromene derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
Future research should focus on:
Broad-spectrum biological screening: Initial screening against a diverse range of biological targets, including enzymes, receptors, and whole-cell assays, will be crucial to identify novel activities.
Target identification and validation: For any identified activities, subsequent studies will be necessary to pinpoint the specific molecular target(s) and validate their role in the observed biological effect.
Mechanistic studies: Elucidating the underlying mechanism of action is critical for understanding how these compounds exert their biological effects. This could involve studies on enzyme kinetics, cellular signaling pathways, and gene expression profiling.
The presence of the bromine atom may also confer unique properties, such as enhanced binding affinity or altered metabolic stability, which warrants specific investigation.
Integration of Advanced Computational Approaches for Rational Design and Discovery
Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and optimization of novel drug candidates based on the 7-bromo-2H-chromene-3-carboxylate scaffold.
Key computational approaches to be employed include:
Molecular docking: Docking studies can predict the binding modes of these compounds to the active sites of various biological targets, helping to rationalize observed SAR and guide the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the physicochemical properties of the compounds with their biological activities, enabling the prediction of the activity of virtual compounds.
Pharmacophore modeling: Identifying the key structural features required for biological activity can guide the design of novel scaffolds with improved properties.
ADMET prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to prioritize compounds with favorable drug-like profiles for further development.
By integrating these computational approaches with experimental studies, a more rational and efficient drug discovery process can be achieved.
Potential for Derivatization into Multi-functional or Complex Molecular Architectures
The 7-bromo-2H-chromene-3-carboxylate scaffold provides a versatile platform for the construction of more complex and multi-functional molecules. The bromine atom and the methyl carboxylate group serve as convenient handles for further chemical modifications.
Future research in this area could explore:
Suzuki and other cross-coupling reactions: The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This could lead to the development of compounds with extended conjugation or specific steric properties.
Click chemistry: The introduction of azide (B81097) or alkyne functionalities would enable the use of "click" chemistry to conjugate the chromene scaffold to other molecules of interest, such as peptides, sugars, or other pharmacophores, creating hybrid molecules with dual or synergistic activities.
Synthesis of fused heterocyclic systems: The reactivity of the chromene ring and its substituents can be exploited to construct novel fused heterocyclic systems with unique three-dimensional structures and potentially novel biological activities.
The ability to readily derivatize this scaffold opens up a vast chemical space for exploration, significantly increasing the probability of discovering novel compounds with valuable therapeutic properties.
Q & A
Q. What are the optimal synthetic routes for methyl 7-bromo-2H-chromene-3-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis of brominated coumarin derivatives typically involves condensation reactions between substituted salicylaldehydes and malonate esters. For example, analogous procedures (e.g., methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) use methanol as a solvent with piperidine catalysis under reflux, achieving yields up to 84% after column chromatography . For bromo derivatives, consider adjusting stoichiometry (e.g., molar ratios of 4-bromo-2-hydroxybenzaldehyde to dimethyl malonate) and optimizing reaction time. Purification via silica gel chromatography with chloroform or dichloromethane as eluents is recommended .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For ¹H NMR, expect aromatic proton signals in the δ 6.5–8.5 ppm range (e.g., coumarin H-4 proton at δ 8.63 in diethylamino analogs) and ester methyl groups at δ 3.8–3.9 ppm . ¹³C NMR should show carbonyl carbons (ester: ~164 ppm; lactone: ~161 ppm) and bromine-induced deshielding in aromatic carbons. HRMS analysis (e.g., QStar Elite) with <5 ppm mass error confirms molecular ion peaks .
Q. What stability considerations are critical for handling this compound in solution?
- Methodological Answer : Brominated coumarins are light-sensitive due to the electron-withdrawing bromine substituent. Store solutions in amber vials under inert gas (N₂/Ar). Monitor decomposition via TLC or HPLC, particularly in polar aprotic solvents (e.g., DMSO). For long-term storage, lyophilize the compound and keep at –20°C .
Advanced Research Questions
Q. How do electronic effects of the bromo substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at position 7 activates the coumarin ring for electrophilic substitution but may hinder nucleophilic attacks due to steric and electronic effects. For example, in oxime formation (analogous to OXE derivatives), use hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours. Monitor progress via FT-IR for C=N stretch (~1600 cm⁻¹) . Compare kinetics with non-halogenated analogs to quantify bromine’s deactivating impact.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR peaks) during derivative synthesis?
- Methodological Answer : Contradictions often arise from residual solvents, rotamers, or byproducts. For example, in OXE-B synthesis, a doublet at δ 6.23–6.20 ppm (J = 1.5 Hz) was attributed to methacryloyl vinyl protons, confirmed by COSY and HSQC . Always run 2D NMR (e.g., NOESY, HMBC) to assign ambiguous signals. Cross-validate with HRMS to rule out impurities.
Q. How can computational modeling predict the photophysical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and UV-Vis absorption maxima. Compare results with experimental λ_max (e.g., diethylamino analogs show ~400 nm absorption). Solvent effects (PCM model) improve accuracy for polar environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
